Biochemical Potency of KRas G12C Inhibitor 4 vs. Clinical Inhibitors
While direct biochemical IC50 data for KRas G12C inhibitor 4 is not publicly available, class-level inference from the Araxes/Mirati patent series indicates that representative compounds exhibit biochemical IC50 values in the nanomolar range, comparable to clinical inhibitors. For context, sotorasib (AMG 510) shows a biochemical IC50 of 90 nM for KRAS G12C [1], while adagrasib (MRTX849) demonstrates an IC50 of 5 nM [2]. The patent series containing KRas G12C inhibitor 4 includes compounds with IC50 values ranging from 1 nM to 100 nM [3]. This positions KRas G12C inhibitor 4 as a tool compound with potency within the range of advanced clinical candidates, suitable for preclinical mechanism-of-action studies.
| Evidence Dimension | Biochemical IC50 for KRAS G12C inhibition |
|---|---|
| Target Compound Data | Not reported; inferred to be in the 1–100 nM range based on patent series [3] |
| Comparator Or Baseline | Sotorasib: 90 nM [1]; Adagrasib: 5 nM [2] |
| Quantified Difference | Inferred to be within 1–100 nM, overlapping with clinical inhibitors |
| Conditions | In vitro biochemical assay; GDP-bound KRAS G12C |
Why This Matters
Understanding the biochemical potency helps researchers calibrate the compound's use in target engagement and signaling studies relative to established inhibitors.
- [1] Canon J, Rex K, Saiki AY, et al. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature. 2019;575(7781):217-223. View Source
- [2] Hallin J, Engstrom LD, Hargis L, et al. The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. Cancer Discov. 2020;10(1):54-71. View Source
- [3] Blake J, Burgess LE, Christensen JG, et al. Kras G12c Inhibitors. US Patent Application US 20180072723 A1. 2018. View Source
